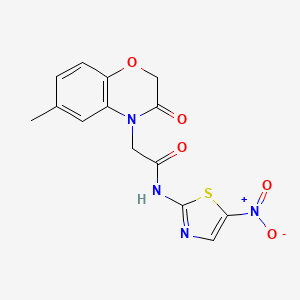
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazole ring can be introduced via a nucleophilic substitution reaction.
Nitration: The nitro group can be introduced using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Acetylation: The acetamide group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the benzoxazine ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated compounds, substituted thiazoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activity.
作用机制
The mechanism of action of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Dihydro-6-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the thiazolyl and nitro groups.
2,3-Dihydro-6-methyl-N-(2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the nitro group.
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-carboxamide: Has a carboxamide group instead of an acetamide group.
Uniqueness
The presence of both the nitro and thiazolyl groups in 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity.
属性
CAS 编号 |
1033202-17-3 |
|---|---|
分子式 |
C14H12N4O5S |
分子量 |
348.34 g/mol |
IUPAC 名称 |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8-2-3-10-9(4-8)17(12(20)7-23-10)6-11(19)16-14-15-5-13(24-14)18(21)22/h2-5H,6-7H2,1H3,(H,15,16,19) |
InChI 键 |
CIWIEKDPPABASV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


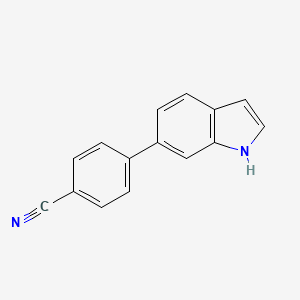
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
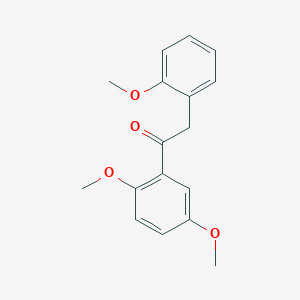
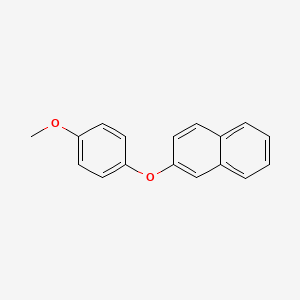
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
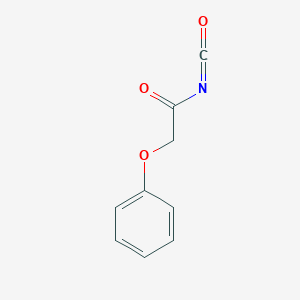
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)

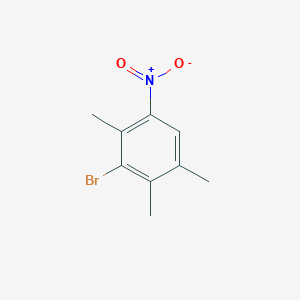
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
